molecular formula C18H16BrN3O2 B11003147 N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide

Cat. No.: B11003147
M. Wt: 386.2 g/mol
InChI Key: HUPVTXWIDSQORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-acetylaminophenyl and 6-bromoindole.

    Acylation Reaction: The 4-acetylaminophenyl undergoes an acylation reaction with an appropriate acylating agent to form an intermediate.

    Coupling Reaction: The intermediate is then coupled with 6-bromoindole under specific conditions, such as the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for yield and purity. This involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions under controlled temperature and pressure conditions.

    Continuous Flow Chemistry: This method allows for the continuous production of the compound, improving efficiency and scalability.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.

    Pharmacology: It is investigated for its pharmacokinetic properties and its potential use in drug development.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide involves:

    Molecular Targets: The compound targets specific enzymes and receptors in the body, such as kinases and G-protein coupled receptors.

    Pathways Involved: It modulates signaling pathways involved in cell growth, apoptosis, and inflammation.

    Biological Effects: The compound exerts its effects by binding to its molecular targets, leading to the inhibition or activation of specific cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(acetylamino)phenyl]-2-(6-bromo-1H-indol-1-yl)acetamide is unique due to its specific structural features, such as the presence of the acetylamino group and the bromine atom on the indole ring. These features contribute to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C18H16BrN3O2

Molecular Weight

386.2 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(6-bromoindol-1-yl)acetamide

InChI

InChI=1S/C18H16BrN3O2/c1-12(23)20-15-4-6-16(7-5-15)21-18(24)11-22-9-8-13-2-3-14(19)10-17(13)22/h2-10H,11H2,1H3,(H,20,23)(H,21,24)

InChI Key

HUPVTXWIDSQORE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.